5-Bromo-2-phenylpyrimidine-4-carboxylic acid

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

5-Bromo-2-phenylpyrimidine-4-carboxylic acid (CAS 179260-95-8) is a halogenated heterocyclic building block with the molecular formula C11H7BrN2O2 and a monoisotopic mass of 277.969090. The compound features a pyrimidine core substituted with a phenyl group at the 2-position, a bromine atom at the 5-position, and a carboxylic acid at the 4-position.

Molecular Formula C11H7BrN2O2
Molecular Weight 279.09 g/mol
CAS No. 179260-95-8
Cat. No. B168653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-phenylpyrimidine-4-carboxylic acid
CAS179260-95-8
Synonyms5-bromo-2-phenylpyrimidine-4-carboxylic acid
Molecular FormulaC11H7BrN2O2
Molecular Weight279.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(C(=N2)C(=O)O)Br
InChIInChI=1S/C11H7BrN2O2/c12-8-6-13-10(14-9(8)11(15)16)7-4-2-1-3-5-7/h1-6H,(H,15,16)
InChIKeyLWLDGZLPOMWNPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-phenylpyrimidine-4-carboxylic acid (CAS 179260-95-8): Sourcing and Technical Baseline


5-Bromo-2-phenylpyrimidine-4-carboxylic acid (CAS 179260-95-8) is a halogenated heterocyclic building block with the molecular formula C11H7BrN2O2 and a monoisotopic mass of 277.969090 . The compound features a pyrimidine core substituted with a phenyl group at the 2-position, a bromine atom at the 5-position, and a carboxylic acid at the 4-position . This specific substitution pattern differentiates it from other bromophenylpyrimidine regioisomers and non-halogenated analogs, providing distinct reactivity and synthetic utility in medicinal chemistry and organic synthesis.

5-Bromo-2-phenylpyrimidine-4-carboxylic acid (179260-95-8): Why In-Class Compounds Are Not Direct Replacements


Within the 2-phenylpyrimidine-4-carboxylic acid scaffold, the position and identity of halogen substitution critically determine both synthetic trajectory and biological profile. The 5-bromo substituent in this compound enables specific cross-coupling reactivity (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that cannot be replicated by the 5-chloro or non-halogenated analogs, which exhibit different oxidative addition kinetics and coupling yields [1]. Furthermore, the 4-carboxylic acid group provides a handle for amidation or esterification that is absent in 5-bromo-2-phenylpyrimidine (CAS 38696-20-7), a structurally similar but functionally distinct intermediate that lacks the carboxylate moiety required for many drug conjugate and SAR diversification strategies . Generic substitution based solely on the pyrimidine-phenyl core, without confirming the exact 5-bromo-4-carboxylate substitution pattern, risks synthetic failure or altered downstream biological activity in target programs.

5-Bromo-2-phenylpyrimidine-4-carboxylic acid (179260-95-8): Quantitative Differentiation Evidence for Procurement


Synthetic Accessibility: Documented 44% Yield from Mucobromic Acid and Benzamidine

A reproducible synthetic route for 5-bromo-2-phenylpyrimidine-4-carboxylic acid has been documented in the patent literature, yielding the compound in 44% total yield from mucobromic acid and benzamidine hydrochloride hydrate in aqueous conditions [1]. This contrasts with the synthesis of the non-brominated analog 2-phenylpyrimidine-4-carboxylic acid, which requires either oxidative routes from 4-methyl-2-phenylpyrimidine or Busch reaction-mediated dehalogenation of the 5-bromo precursor itself . The availability of a direct, single-step condensation route with validated yield data enables reliable procurement planning and cost estimation.

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Chemical Reactivity Differentiation: Busch Reaction Dehalogenation

In the Busch reaction, 5-bromo-2-phenylpyrimidine-4-carboxylic acid undergoes dehalogenation to yield 2-phenylpyrimidine-4-carboxylic acid [1]. This reaction behavior distinguishes the 5-bromo compound from halogenated analogs at other positions (e.g., 6-bromo or 2-bromophenyl derivatives), which may exhibit different or no dehalogenation under identical conditions. The documented transformation confirms that the 5-position bromine is labile under specific reaction conditions, a property that must be factored into synthetic route design when selecting this building block over more stable halogenated alternatives.

Reaction Development Halogenated Heterocycles Dehalogenation

Physicochemical Differentiation: LogP and Polar Surface Area

5-Bromo-2-phenylpyrimidine-4-carboxylic acid exhibits a calculated LogP of 2.60430 and a topological polar surface area (PSA) of 63.08 Ų . The LogP value reflects the combined lipophilic contributions of the phenyl ring and the bromine substituent. For comparison, the non-brominated analog 2-phenylpyrimidine-4-carboxylic acid would have a lower LogP (approximately 1.8-2.0 by estimation), while the 5-chloro analog would have an intermediate value. The bromine atom contributes approximately 0.8 LogP units relative to the unsubstituted compound, altering membrane permeability predictions and solubility profiles. The PSA of 63.08 Ų falls within the favorable range for oral bioavailability (typically <140 Ų).

Physicochemical Properties ADME Prediction Drug-likeness

Structural Confirmation: Exact Mass and Purity Documentation

The compound has a precise monoisotopic mass of 277.969090 Da, corresponding to the molecular formula C11H7BrN2O2 . Commercial suppliers provide the compound at standard purity of 95% or higher, with batch-specific analytical documentation including NMR, HPLC, or GC available upon request . This level of analytical characterization is essential for procurement decisions in regulated environments where compound identity and purity must be rigorously verified before use in GLP or GMP studies.

Quality Control Analytical Chemistry Procurement Specifications

5-Bromo-2-phenylpyrimidine-4-carboxylic acid (179260-95-8): Validated Application Scenarios for Scientific Procurement


Medicinal Chemistry: Farnesyl Transferase Inhibitor Programs

5-Bromo-2-phenylpyrimidine-4-carboxylic acid has been specifically referenced in US Patent US6011029 A1 (Bristol-Myers Squibb) as an intermediate in the development of benzodiazepine compounds with farnesyl transferase inhibitory activity [1]. The compound's 4-carboxylic acid handle enables amide bond formation with amine-containing pharmacophores, while the 5-bromo substituent provides a site for subsequent cross-coupling diversification. Programs targeting Ras protein farnesylation for anticancer applications may require this specific substitution pattern to access patent-protected chemical space.

Synthetic Methodology: Suzuki-Miyaura and Buchwald-Hartwig Diversification

The 5-bromo substituent on the pyrimidine ring serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura (with boronic acids) and Buchwald-Hartwig (with amines) couplings [1]. The documented dehalogenation behavior under Busch reaction conditions [2] provides critical guidance for reaction condition optimization. Researchers seeking to install aryl, heteroaryl, or amino substituents at the pyrimidine 5-position should select this compound over the non-halogenated or chloro analogs, which exhibit different oxidative addition kinetics.

SAR Studies: Lipophilicity Modulation in Lead Optimization

With a calculated LogP of 2.60430 and a PSA of 63.08 Ų [1], 5-bromo-2-phenylpyrimidine-4-carboxylic acid occupies a defined lipophilicity window suitable for oral drug candidates. The bromine atom contributes approximately 0.8 LogP units relative to the non-halogenated parent scaffold. This property makes the compound a strategic choice for structure-activity relationship (SAR) campaigns where systematic variation of halogen identity (Br vs. Cl vs. F) is required to balance target potency with ADME properties.

Process Chemistry: Validated Scale-up Route

A scalable synthetic route to 5-bromo-2-phenylpyrimidine-4-carboxylic acid from mucobromic acid and benzamidine hydrochloride hydrate has been demonstrated with 44% total yield under aqueous conditions [1]. This route avoids anhydrous conditions and expensive catalysts, making it amenable to pilot-scale production. Procurement decisions for multi-gram to kilogram quantities should reference this validated methodology for cost estimation and supply chain planning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-phenylpyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.